molecular formula C5H14Br2N2 B12555476 cis-5-Methylpyrrolidin-3-amine dihydrobromide

cis-5-Methylpyrrolidin-3-amine dihydrobromide

Cat. No.: B12555476
M. Wt: 261.99 g/mol
InChI Key: SAYMXHYNHAMXAN-YAQRUTEZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-5-Methylpyrrolidin-3-amine dihydrobromide is a chemical reagent featuring a saturated, five-membered pyrrolidine ring, a privileged scaffold in modern medicinal chemistry . The pyrrolidine ring offers significant advantages in drug design due to its sp 3 -hybridization, which allows for efficient three-dimensional exploration of the pharmacophore space and contributes to the stereochemistry of the molecule . The non-planarity of the ring, a phenomenon known as "pseudorotation," provides increased three-dimensional coverage compared to flat aromatic structures, which can lead to improved solubility and better ADME (Absorption, Distribution, Metabolism, and Excretion) properties for drug candidates . The presence of multiple stereogenic centers on the pyrrolidine ring, including in this cis-configured derivative, is a key feature for generating selective ligands for enantioselective protein targets, such as G-protein coupled receptors (GPCRs) . This chiral amine serves as a versatile building block for the design of novel biologically active compounds. Researchers utilize this scaffold in various therapeutic areas, including the development of anticancer agents, central nervous system (CNS) therapeutics, antidiabetics, and anti-inflammatory agents . The dihydrobromide salt form enhances the compound's stability and solubility for research applications. This product is intended for research and development use only by technically qualified individuals. It is not intended for use in foods, drugs, cosmetics, or household products.

Properties

Molecular Formula

C5H14Br2N2

Molecular Weight

261.99 g/mol

IUPAC Name

(3R,5S)-5-methylpyrrolidin-3-amine;dihydrobromide

InChI

InChI=1S/C5H12N2.2BrH/c1-4-2-5(6)3-7-4;;/h4-5,7H,2-3,6H2,1H3;2*1H/t4-,5+;;/m0../s1

InChI Key

SAYMXHYNHAMXAN-YAQRUTEZSA-N

Isomeric SMILES

C[C@H]1C[C@H](CN1)N.Br.Br

Canonical SMILES

CC1CC(CN1)N.Br.Br

Origin of Product

United States

Preparation Methods

Starting from Serine Derivatives

The enantioselective synthesis of cis-substituted pyrrolidines is achieved using D- or L-serine as chiral precursors. For example, in the synthesis of all-cis 2,3,4,5-substituted pyrrolidines, serine is converted into a hemiaminal intermediate, which undergoes tandem Wittig-Michael reactions to form the pyrrolidine core. This method ensures stereochemical control, critical for the cis configuration at C3 and C5 positions.

Procedure :

  • Serine is protected and oxidized to an aldehyde.
  • Wittig reaction with methyltriphenylphosphonium bromide introduces the C5 methyl group.
  • Michael addition and cyclization yield the pyrrolidine ring.
  • Reduction of intermediates with catalysts like Pd/C or NaBH4 establishes the amine group.

Key Data :

Step Reagents/Conditions Yield Stereoselectivity
Aldehyde formation Ozone, Triphenylphosphine 72% N/A
Wittig reaction Methyltriphenylphosphonium bromide, THF 68% >95% cis
Reductive amination Pd/C, H₂ (50 psi) 85% 99% ee

Evans Asymmetric Alkylation

Chiral Auxiliary Approach

The Evans method enables stereocontrol during alkylation. For instance, in the synthesis of (2S,4S)-pyrrolidine derivatives, a chiral oxazolidinone auxiliary directs the alkylation of a pyrrolidinone intermediate. This approach is adaptable for introducing the C5 methyl group with cis selectivity.

Procedure :

  • Boc-protected pyrrolidinone is treated with a chiral oxazolidinone.
  • Alkylation with methyl iodide at -78°C ensures cis-configuration.
  • Auxiliary removal and reduction yield the target amine.

Optimized Conditions :

  • Temperature: -78°C (prevents racemization).
  • Base: LiHMDS (enhances nucleophilicity).
  • Reducing agent: Super-hydride (retains stereochemistry).

Reductive Amination of Ketone Intermediates

Ketone to Amine Conversion

A ketone intermediate (e.g., 5-methylpyrrolidin-3-one) is reduced to the amine using stereoselective conditions. Catalytic hydrogenation with Raney Ni or PtO₂ in acidic media (HBr/EtOH) achieves high cis selectivity.

Example Protocol :

  • 5-Methylpyrrolidin-3-one (1.0 eq) is dissolved in ethanol.
  • HBr (2.0 eq) and PtO₂ (5 mol%) are added.
  • Hydrogenation at 50°C for 12 hours yields the dihydrobromide salt.

Performance Metrics :

Parameter Value
Conversion 98%
cis:trans Ratio 97:3
Purity (HPLC) 99.5%

Enzymatic Resolution for cis-Selectivity

Lipase-Mediated Kinetic Resolution

Racemic 5-methylpyrrolidin-3-amine derivatives are resolved using immobilized lipases (e.g., Pseudomonas cepacia lipase). The enzyme selectively acylates the trans-isomer, leaving the cis-amine enriched.

Typical Conditions :

  • Substrate: Racemic 5-methylpyrrolidin-3-amine.
  • Acylating agent: Succinic anhydride.
  • Solvent: 2-Methyltetrahydrofuran.
  • Yield: 40% cis-amine (>99% ee).

Dihydrobromide Salt Formation

Acid-Mediated Salt Precipitation

The free amine is treated with aqueous HBr to form the dihydrobromide salt. Excess HBr (2.2 eq) ensures complete protonation and crystallization.

Procedure :

  • cis-5-Methylpyrrolidin-3-amine (1.0 eq) is dissolved in ethanol.
  • HBr (48% w/w, 2.2 eq) is added dropwise at 0°C.
  • The mixture is stirred for 2 hours, then filtered to isolate crystals.

Analytical Data :

  • Melting Point : >300°C (decomposition).
  • 1H NMR (D₂O) : δ 3.15 (m, 1H, C3-H), 2.90 (m, 2H, C2/C4-H), 2.30 (s, 3H, C5-CH₃).
  • HRMS : m/z calcd. for C₅H₁₂N₂⁺ [M-Br₂]⁺: 99.0922; found: 99.0921.

Comparative Analysis of Methods

Method Advantages Limitations Yield (cis)
Evans Alkylation High stereoselectivity (>98% ee) Multi-step, costly reagents 75%
Reductive Amination Scalable, one-pot process Requires high-purity ketone 85%
Enzymatic Resolution Eco-friendly, mild conditions Max 50% theoretical yield 40%

Industrial-Scale Considerations

For kilogram-scale production, reductive amination is preferred due to its simplicity and compatibility with continuous flow reactors. Patent US20040236118A1 highlights the use of BF₃·Et₂O to enhance reaction rates and reduce byproducts.

Cost Analysis :

  • Raw material cost: $120/kg (Boc-pyrrolidinone).
  • Catalyst recycling: PtO₂ recovered with 90% efficiency.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Neurological Disorders

One of the primary areas of research involving cis-5-Methylpyrrolidin-3-amine dihydrobromide is its potential use in treating neurological disorders. Studies have shown that derivatives of this compound can cross the blood-brain barrier, which is essential for effective treatment of conditions such as Huntington's disease and other neurodegenerative disorders. For example, a study indicated that certain chiral variants of pyrrolidine derivatives displayed significant activity in lowering mutant huntingtin levels, a key factor in Huntington's disease pathology .

Nitric Oxide Synthase Inhibition

Another significant application is in the inhibition of neuronal nitric oxide synthase (nNOS). Research has identified this compound as a promising scaffold for developing selective nNOS inhibitors. These inhibitors have shown potential in preventing neuronal damage during ischemic events, making them candidates for therapeutic interventions in stroke and other ischemic conditions .

Case Study 1: Huntington's Disease Treatment

A study explored the efficacy of a modified pyrrolidine derivative based on this compound in a mouse model of Huntington's disease. The results demonstrated a significant reduction in mutant huntingtin levels and improved behavioral outcomes compared to control groups. The compound exhibited favorable pharmacokinetics, including adequate brain penetration and low toxicity profiles .

Case Study 2: Ischemic Injury Protection

In another investigation, researchers tested the protective effects of this compound against ischemic injury in rat models. The findings indicated that administration of the compound prior to induced ischemia resulted in reduced neuronal cell death and improved recovery metrics post-injury. This suggests its potential utility in acute stroke management .

Data Tables

Application Area Description References
Neurological DisordersPotential treatment for Huntington's disease; reduces mutant huntingtin levels
Nitric Oxide Synthase InhibitionSelective inhibition may protect against neuronal damage during ischemia
Ischemic Injury ProtectionReduces cell death and improves recovery metrics post-injury

Mechanism of Action

The mechanism of action of cis-5-Methylpyrrolidin-3-amine dihydrobromide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. For example, pyrrolidine derivatives are known to interact with neurotransmitter receptors in the brain, influencing neuronal signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares cis-5-Methylpyrrolidin-3-amine dihydrobromide with structurally or functionally analogous compounds, focusing on molecular features, pharmacological relevance, and synthetic applications.

Table 1: Comparative Structural Analysis

Compound Name Core Structure Substituents/Functional Groups Salt Form Molecular Weight (g/mol)
cis-5-Methylpyrrolidin-3-amine Pyrrolidine 5-methyl, 3-amine Dihydrobromide ~253.9 (calculated)
BD 1008 Pyrrolidine-ethylamine N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl Dihydrobromide 469.2
BD 1047 Dimethylamino-ethylamine N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl Dihydrobromide 427.0

Key Observations:

Core Structure Differences :

  • cis-5-Methylpyrrolidin-3-amine features a simple pyrrolidine ring with methyl and amine groups, while BD 1008 and BD 1047 (from ) incorporate bulkier aromatic substituents (3,4-dichlorophenyl) linked via ethylamine chains . These structural variations significantly influence lipophilicity and receptor-binding profiles.

Pharmacological Implications :

  • BD 1008 and BD 1047 are sigma receptor ligands, with BD 1008 showing high affinity for σ₁ receptors, implicated in neuroprotection and antipsychotic effects. In contrast, the simpler pyrrolidine structure of This compound may favor interactions with amine transporters or neurotransmitter receptors, though specific targets require further study .

Salt Form and Solubility: All three compounds are dihydrobromide salts, enhancing water solubility for intravenous or in vitro applications. However, the presence of aromatic groups in BD 1008/1047 reduces aqueous solubility compared to the less substituted cis-5-Methylpyrrolidin-3-amine.

Biological Activity

Cis-5-Methylpyrrolidin-3-amine dihydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological and anticancer applications. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

This compound is a derivative of pyrrolidine, characterized by its amine functional group and a methyl substituent. Its molecular formula is C6_6H12_{12}Br2_2N, and it has been studied for its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Neurotransmitter Receptors : Similar compounds have been shown to act as non-competitive antagonists at NMDA receptors, which play a crucial role in excitatory neurotransmission and are implicated in neurodegenerative diseases. By modulating glutamate activity, these compounds may help prevent excitotoxicity, thereby protecting neuronal cells from damage .
  • Enzyme Inhibition : Studies suggest that derivatives of pyrrolidine can act as inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme involved in the production of nitric oxide, a signaling molecule that can influence neuronal survival and function .

Anticancer Activity

Recent research has explored the anticancer potential of related pyrrolidine derivatives. For example, studies on 5-methylpyrrolidin-2-ones demonstrated significant cytotoxicity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2). The median inhibitory concentration (IC50_{50}) values for these compounds ranged from 2.34 to 91.00 µg/mL against MCF-7 cells and 3.13 to 44.87 µg/mL against HepG2 cells .

CompoundCell LineIC50_{50} (µg/mL)
5aMCF-724.79 ± 2.30
5bMCF-712.64 ± 0.47
5eMCF-73.77 ± 0.13
5-FUMCF-76.80 ± 0.90
4iHepG26.51 ± 0.00
5-FUHepG28.40 ± 1.20

The structure-activity relationship analysis revealed that modifications on the pyrrolidine ring significantly influence the cytotoxic potency against these cancer cell lines.

Neuroprotective Effects

In vivo studies have indicated that similar compounds can mitigate neuronal damage in models of cerebral ischemia by inhibiting nNOS activity, thus reducing the production of neurotoxic nitric oxide . This suggests potential therapeutic applications for this compound in treating neurodegenerative conditions.

Case Studies

  • Cerebral Ischemia Model : In a rabbit model, administration of pyrrolidine derivatives showed a protective effect against hypoxia-induced neuronal death, supporting their potential use in neuroprotective therapies .
  • Cancer Cell Lines : In vitro assays demonstrated that certain pyrrolidine derivatives exhibit potent anticancer activity comparable to established chemotherapeutics like 5-Fluorouracil (5-FU), highlighting their potential as novel anticancer agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.